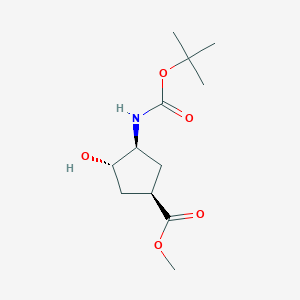
(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester
Overview
Description
(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester is a chemical compound that is widely used in scientific research. It is an amino acid derivative that is commonly referred to as Boc-AHAPC-Me. This compound has unique properties that make it an important tool for studying various biochemical and physiological processes.
Scientific Research Applications
Jasmonic Acid and Its Derivatives
Jasmonic Acid Synthesis and Biological Activities : Jasmonic acid (JA) and its derivatives, such as the volatile methyl ester (MJ), are plant stress hormones with significant biological activities. The synthesis, use, and biological functions of JA and its derivatives have been thoroughly reviewed. These compounds are being explored for their potential in drug and nutraceutical applications, with several analogs being considered for preclinical and clinical studies. The review emphasizes the ongoing interest in JA for developing new therapeutics and highlights recent innovations in the field (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Metabolism of Drug Molecules
Aspartame Metabolism : The metabolism of aspartame, a compound structurally different but relevant due to its methyl ester component, has been reviewed to show how its aspartyl moiety is metabolized in humans and animals. This compound is hydrolyzed in the gut to yield aspartic acid, phenylalanine, and methanol. The review discusses the metabolic pathways of aspartate, including its conversion to CO2 and incorporation into body constituents, offering insights into the metabolism of esterified compounds (Ranney & Oppermann, 1979).
Parabens and Their Toxicity
Evaluation of Methyl Paraben : The review on methyl paraben, a methyl ester of p-hydroxybenzoic acid used as a preservative, provides comprehensive insights into its absorption, metabolism, and excretion in humans. It discusses the compound's acute and chronic toxicity, carcinogenicity, and potential for causing allergic reactions. This review highlights the importance of understanding the health aspects of esters used in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).
Biotechnological Applications
Lactic Acid Production from Biomass : The production and application potential of lactic acid, a hydroxycarboxylic acid like the compound , have been reviewed. Lactic acid is used in synthesizing biodegradable polymers and can be considered a feedstock for green chemistry. This review discusses the biotechnological routes for producing valuable chemicals from lactic acid, highlighting its significance in sustainable chemical production (Gao, Ma, & Xu, 2011).
properties
IUPAC Name |
methyl (1R,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATZBUCOTXXGA-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@@H]1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427437 | |
| Record name | (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262280-14-8 | |
| Record name | (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)











